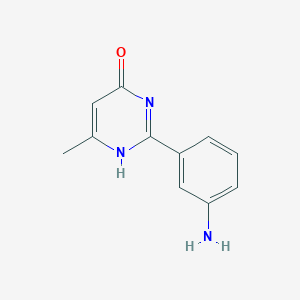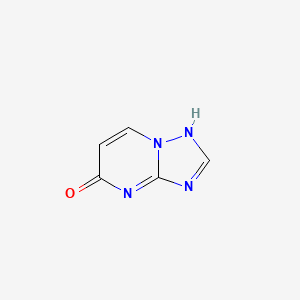
2-(2-Iodophenoxy)acetamide
Vue d'ensemble
Description
2-(2-Iodophenoxy)acetamide is a useful research compound. Its molecular formula is C8H8INO2 and its molecular weight is 277.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Drug Synthesis and Optimization
Chemoselective Acetylation for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, a related compound, is used in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide involves various acyl donors, highlighting the role of related compounds in drug synthesis (Magadum & Yadav, 2018).
Synthesis of Anticancer and Anti-Inflammatory Agents : Derivatives of 2-(substituted phenoxy) acetamide, including compounds like 2-(2-Iodophenoxy)acetamide, have been studied for their potential as anticancer, anti-inflammatory, and analgesic agents (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic and Environmental Applications
- Photocatalytic Degradation Studies : Research on the photocatalytic degradation of acetaminophen, a drug closely related to this compound, demonstrates the relevance of similar compounds in environmental chemistry and pollution control (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Neurological and Imaging Applications
- Alzheimer's Disease Research : Analogues of this compound have been used in autoradiography studies related to Alzheimer's disease, indicating their importance in neurological research and imaging studies (Gulyás et al., 2009).
Organic Synthesis and Catalysis
Synthesis and Characterization of Novel Compounds : Synthesis of novel acetamide derivatives, including those related to this compound, demonstrates the compound's significance in the development of new chemical entities (Man-li, 2008).
Role in Protein Binding and Biochemical Reactions : The reaction of iodoacetamide, a compound structurally similar to this compound, with proteins, showcases its role in biochemical research and the study of protein interactions (Cotner & Clagett, 1973).
Biomedical Research and Applications
- Investigations into Phytotoxic Metabolites : Studies on N-(2-hydroxyphenyl)acetamide, a compound related to this compound, in microbial degradation and phytotoxic metabolite synthesis demonstrate its relevance in biomedical and environmental research (Girel et al., 2022).
Propriétés
IUPAC Name |
2-(2-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCBNJGEPFQGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


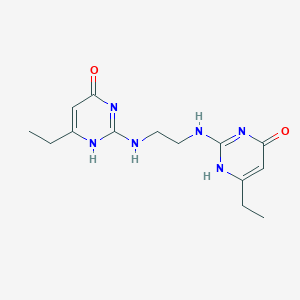

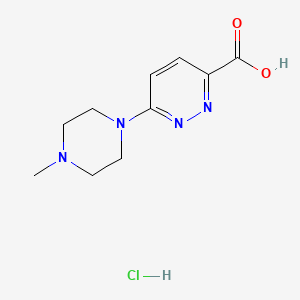
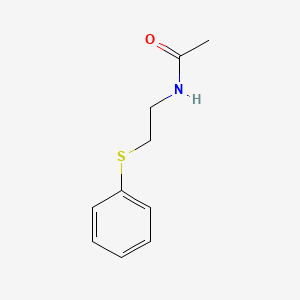
![2-[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B7854548.png)
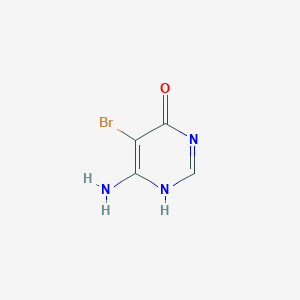
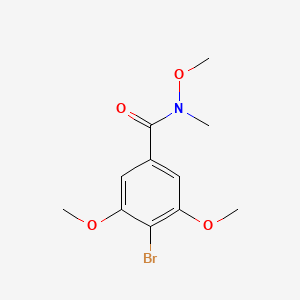
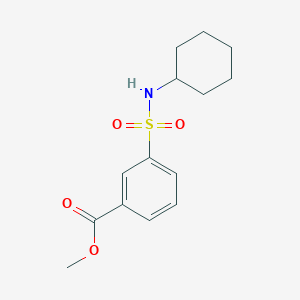


![N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide](/img/structure/B7854584.png)

